molecular formula C6H11NSSi B1297445 2-(Trimethylsilyl)thiazole CAS No. 79265-30-8

2-(Trimethylsilyl)thiazole

Cat. No. B1297445
CAS RN: 79265-30-8
M. Wt: 157.31 g/mol
InChI Key: VJCHUDDPWPQOLH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)thiazole is a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments, en route to higher carbohydrates .


Synthesis Analysis

2-(Trimethylsilyl)thiazole can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It can be easily prepared on a multigram scale .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)thiazole is C6H11NSSi .


Chemical Reactions Analysis

2-(Trimethylsilyl)thiazole is an effective one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)thiazole has a boiling point of 51–53°C/10 mmHg, a density of 0.992 g/mL, and a refractive index of 1.4980 . It is insoluble in water but very soluble in CH2Cl2, diethyl ether, and THF . It is supplied in liquid form .

Scientific Research Applications

1. Synthesis of Amino Pentoses and Sphingosines 2-(Trimethylsilyl)thiazole may be used in the synthesis of amino pentoses and sphingosines . These compounds have significant roles in biological systems. Amino pentoses are components of many bioactive compounds and drugs, while sphingosines are involved in various cellular processes.

2. Formyl Anion Equivalent for One-Carbon Homologation This compound serves as a formyl anion equivalent for the one-carbon homologation method of protected monosaccharides . This is useful in the synthesis of rare hexoses, which are six-carbon sugars that have applications in various fields, including food industry and medicine .

Construction of 1,2-Dihydroxyaldehyde Fragments

2-(Trimethylsilyl)thiazole is a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments . These fragments are important in the synthesis of higher carbohydrates, which are essential components of many biological molecules .

Metalation of Thiazoles

2-(Trimethylsilyl)thiazole can be involved in the metalation of thiazoles . Metalation reactions consist of lithiation, magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions .

Synthesis of Thiazolyl Peptide GE2270A

The power of these metalated reactions is amply demonstrated in the total synthesis of the thiazolyl peptide GE2270A . This peptide has significant biological activity and is used in various research applications .

Anti-Tumor Activity

2-(Trimethylsilyl)thiazole derivatives have been synthesized and screened for their anti-tumor activity against K562 malignant cells . This highlights the potential of this compound in cancer research and treatment .

Mechanism of Action

Target of Action

It is known to be a useful source of formyl anion for the construction of 1,2-dihydroxyaldehyde fragments .

Mode of Action

2-(Trimethylsilyl)thiazole acts as a one-carbon homologating reagent for alkoxy aldehydes, amino aldehydes, and dialdoses . It can be prepared from 2-bromothiazole, n-butyllithium, and chlorotrimethylsilane . It is employed as a formyl anion equivalent .

Biochemical Pathways

It is used in the synthesis of amino pentoses and sphingosines , indicating its involvement in carbohydrate and lipid metabolism.

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its use in the synthesis of amino pentoses and sphingosines suggests that it may have an impact on cellular processes involving these compounds.

Action Environment

The action of 2-(Trimethylsilyl)thiazole can be influenced by environmental factors such as temperature and solvent. It is stored at a temperature between 2-8°C . It is very soluble in THF, dichloromethane, and diethyl ether, but insoluble in water . These factors can affect the stability and efficacy of the compound.

Safety and Hazards

2-(Trimethylsilyl)thiazole is flammable and may cause skin, eye, and respiratory irritation . It should be handled with suitable protective clothing, gloves, and eye/face protection, and used in a fume hood .

properties

IUPAC Name

trimethyl(1,3-thiazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NSSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHUDDPWPQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343242
Record name 2-(Trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)thiazole

CAS RN

79265-30-8
Record name 2-(Trimethylsilyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIMETHYLSILYL) THIAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 40.6 ml n-butyl lithium (1.6M in hexane) and 18 ml diethylether is added dropwise at −70° C. a solution of 5.03 g thiazole dissolved in 59 ml diethylether. After 30 min 6.41 g trimethylsilylchloride dissolved in 59 ml diethylether is added at −70° C. The reaction mixture is stirred at −70° C. for 1 h and allowed to warm up to room temperature. The mixture is washed with saturated NaHCO3 solution, dried over Na2SO4 and the solvent is evaporated. The residue is distilled, to yield the desired product.
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
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5.03 g
Type
reactant
Reaction Step Two
Quantity
6.41 g
Type
reactant
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Quantity
59 mL
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solvent
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Quantity
59 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 8.28 g of 2-bromothiazole in 100 ml of ether at -78° C., under argon, was added 21.7 ml of n-butyl lithium in hexane. The mixture was stirred at -78° C. for 45 minutes then 6.8 ml of trimethylsilyl chloride was added. This mixture was stirred at -78° C. for 1 hour, warmed to -30° C. over 1 hour, then 0° C. over 1/2 hour and kept at 0° C. for 1 hour. The reaction was quenched with 50 ml of 50% saturated sodium bicarbonate and then diluted with 50 ml of ether. The ether solution was washed with 50 ml of brine, dried, filtered and evaporated, giving 10.81 g of 2-trimethylsilylthiazole as an amber colored oil.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a cooled solution (-98° C.) of n-butyllithium (2.5M in hexane, 5.39 mL, 13.4 mmol, 1.1 eq) in tetrahydrofuran (100 mL) under nitrogen was added a solution of 2-bromothiazole (2.00 g, 12.2 mmol) in tetrahydrofuran (30 mL). A suspension formed as the substrate was added. After stirring at -90° C. for 30 min, freshly distilled trimethylsilyl chloride (1.55 mL, 12.2 mmol, 1.0 eq) was added. The reaction was warmed to -30° C. over 1 h and quenched with saturated aqueous sodium bicarbonate (50 mL). The aqueous phase was extracted with diethyl ether (2×40 mL). Combined organic extracts were washed with aqueous bicarbonate (2×40 mL), saturated brine (1×40 mL) and dried with anhydrous sodium sulfate. The solvents were removed and the product purified by Kugelrohr distillation at reduced pressure (2400 pascal, 110° C.). By NMR the title compound was contaminated with small amounts of starting material but no further purification was considered necessary. No accurate yield was established. MS (CI, CH4) m/z 158 (M+1,100), 186 (M+29,17)
Quantity
5.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Mix n-butyl lithium (20.4 mL, 51.0 mmol, 2.5 M in hexane) with diethyl ether (50 mL) in a three-necked flask, equipped with a dropping funnel and thermometer. Cool to −78° C. and add dropwise a solution of thiazole (4.25 g, 50.0 mmol) in diethyl ether (50 mL). After the addition is complete, stir the reaction mixture at −78° C. for 30 min, followed by addition of chlorotrimethylsilane (5.4 g, 50.0 mmol). Stir at −78° C. for an hour and then warm to room temperature. Quench the reaction by adding saturated sodium bicarbonate. Extract the aqueous layer with diethyl ether. Wash the combined organic portions with brine and dry over sodium sulfate. Filter and concentrate under reduced pressure to give a residue. Purify by distillation to give 8.33 g (52-56° C./15 mm Hg) of title compound. 1H NMR (400 MHz, CDCl3) 8.13 (d, 1H, J=2.6 Hz), 7.54 (d, 1H, J=2.6 Hz), 0.43 (s, 9H).
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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